molecular formula C17H21NO4 B5794933 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No. B5794933
M. Wt: 303.35 g/mol
InChI Key: SOUYODSSDKAEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide can modulate various biochemical and physiological processes. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits potent pharmacological activities, making it a valuable tool for studying various diseases. However, the compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide. One potential direction is to investigate its potential application in the treatment of various diseases, such as cancer and inflammation. Moreover, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, the compound can be further modified to enhance its pharmacological properties and reduce its potential side effects.
In conclusion, 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic compound that exhibits various pharmacological activities. It has been extensively studied for its potential application in scientific research, including the treatment of cancer and inflammation. Further studies are needed to fully understand its mechanism of action and potential toxicity, and to enhance its pharmacological properties.

Synthesis Methods

The synthesis of 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with ethylbromoacetate, followed by the reaction with dimethylamine and acetic anhydride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been extensively studied for its potential application in scientific research. It has been found to exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.

properties

IUPAC Name

2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-6-12-10(2)13-7-8-14(21-9-15(19)18(4)5)11(3)16(13)22-17(12)20/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYODSSDKAEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N(C)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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